N-(2-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)benzamide
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Overview
Description
N-(2-(2-thia-5-azabicyclo[221]heptan-5-yl)-2-oxoethyl)benzamide is a complex organic compound featuring a bicyclic structure with sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Bicyclic Core: The bicyclic structure can be synthesized through a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction efficiently produces the desired bicyclic framework with a broad array of substrates.
Introduction of the Benzamide Group: The benzamide moiety is introduced via an acylation reaction, where the bicyclic amine reacts with benzoyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the bicyclic structure can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide can be reduced to form corresponding amines.
Substitution: The amine group in the bicyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its unique bicyclic structure.
Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain neurotransmitters.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism by which N-(2-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)benzamide exerts its effects involves its interaction with biological targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-isopropoxyphenyl)methanone
- 6-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde
Uniqueness
N-(2-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)benzamide is unique due to its specific combination of a bicyclic structure with a benzamide group. This combination provides distinct chemical properties and potential biological activities that are not found in other similar compounds.
Biological Activity
N-(2-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in pharmacology and agrochemistry. This article reviews the synthesis, biological activity, and potential applications of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H18N2OS, with a molecular weight of approximately 258.34 g/mol. The structure features a benzamide moiety linked to a bicyclic thia compound, which is crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C14H18N2OS |
Molecular Weight | 258.34 g/mol |
LogP | -0.6 |
Polar Surface Area | 53 Å |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes the formation of the bicyclic thia structure followed by acylation with benzoyl chloride or similar reagents to introduce the benzamide functionality.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzamides, including those containing the bicyclic thia structure, exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains and fungi.
Case Study:
A study published in Molecules reported that certain benzamide derivatives displayed significant larvicidal activity against mosquito larvae at concentrations as low as 10 mg/L, with some achieving 100% mortality rates at this concentration . This suggests potential applications in vector control for diseases such as malaria and dengue fever.
Anticancer Activity
The compound's structural features may also confer anticancer properties, as many bicyclic compounds have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Research indicates that modifications on the benzamide structure can enhance cytotoxicity against various cancer cell lines.
Research Findings:
In vitro studies have shown that similar compounds can inhibit cell proliferation in human cancer cell lines, with mechanisms often involving the disruption of cellular signaling pathways related to growth and survival .
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition: Compounds may act as inhibitors for specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Modulation: The compound may interact with cellular receptors, modulating pathways that lead to cell death or growth inhibition.
Properties
IUPAC Name |
N-[2-oxo-2-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c17-13(16-8-12-6-11(16)9-19-12)7-15-14(18)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVOJGNPQXEBPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C(=O)CNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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